3-Amino-4-(3,5-difluorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(3,5-difluorophenyl)butyric Acid is an organic compound with the molecular formula C10H11F2NO2. It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group at the third position and a 3,5-difluorophenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,5-difluorophenyl)butyric Acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the desired position.
Final Product: The final step involves purification and isolation of the target compound
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,5-difluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-4-(3,5-difluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,5-difluorophenyl)butyric Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: This compound has a similar structure but with different fluorine substitution patterns.
3-Amino-4-(3,4-difluorophenyl)butyric Acid: Another analog with variations in the fluorine positions
Uniqueness
3-Amino-4-(3,5-difluorophenyl)butyric Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-difluorophenyl group may confer distinct properties compared to other analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15) |
InChI Key |
JUZLHHFRXMTMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
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